molecular formula C13H16ClNO2 B3048267 N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide CAS No. 1629269-90-4

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide

Cat. No.: B3048267
CAS No.: 1629269-90-4
M. Wt: 253.72
InChI Key: HYOIAAHYJORNHX-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring with three distinct substituents:

  • Chloro at position 4 (electron-withdrawing),
  • Methoxy at position 2 (electron-donating via resonance),
  • 1-Methylcyclopropyl at position 5 (a strained cyclopropane ring conferring steric bulk and metabolic stability).

This compound is hypothesized to serve as a pharmaceutical intermediate or bioactive molecule, leveraging the cyclopropyl group’s ability to act as a bioisostere for unsaturated moieties while resisting enzymatic degradation .

Properties

IUPAC Name

N-[4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIAAHYJORNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180026
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629269-90-4
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629269-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at position 5 of the phenyl ring, significantly altering physicochemical and biological properties:

Table 1: Structural and Physical Comparison
Compound Name Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-Methylcyclopropyl C₁₃H₁₅ClNO₂ 252.7 Cyclopropane enhances stability and lipophilicity
N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide (CAS 1629269-89-1) 1-Methylethenyl (vinyl) C₁₂H₁₄ClNO₂ 239.7 Vinyl group increases reactivity; lower molecular weight
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazolylsulfanyl C₂₁H₁₇ClN₆O₂S 468.9 Heterocyclic moiety enhances polarity and hydrogen bonding
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Prep. 26) 1-Chloro-2-cyclopropyl-ethyl C₁₆H₁₈ClF₃NO 344.8 Trifluoroacetamide improves metabolic stability; ethyl linker modifies conformation
Key Observations:
  • Cyclopropane vs.
  • Heterocyclic Additions : The triazolylsulfanyl analog (C₂₁H₁₇ClN₆O₂S) exhibits higher polarity due to the triazole ring, likely reducing blood-brain barrier penetration but improving aqueous solubility .
  • Fluorinated Derivatives : Patent compounds (e.g., Prep. 26) use trifluoroacetamide to block amide hydrolysis, a common metabolic pathway for acetamides .

Electronic and Steric Effects

  • Chloro and Methoxy Positioning : The chloro (position 4) and methoxy (position 2) groups create an electron-deficient aromatic ring, directing electrophilic substitution to position 3. This electronic profile contrasts with azo-containing analogs (e.g., –8), where nitro and diazenyl groups further deactivate the ring, limiting reactivity .
  • Cyclopropane Strain: The 1-methylcyclopropyl group introduces angle strain (~60° bond angles), which may increase susceptibility to ring-opening reactions under acidic conditions compared to non-strained substituents .
Table 2: Commercial Availability and Pricing (From )
Compound Name Quantity Price (€)
Target Compound 1 g 4,042
Tert-Butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate 1 g 283
  • The target compound’s higher price reflects synthetic challenges in cyclopropane ring formation (e.g., via Simmons–Smith reaction) compared to boronate ester analogs, which are more accessible .

Biological Activity

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide, also known by its CAS number 1629269-90-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Basic Information

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 1629269-90-4

Structure

The compound features a chloro-substituted phenyl ring, which is significant for its biological activity. The presence of the methoxy and methylcyclopropyl groups contributes to its lipophilicity and overall interaction with biological targets.

Antimicrobial Potential

Recent studies have demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity. A notable study evaluated the antimicrobial efficacy of various N-(substituted phenyl)-2-chloroacetamides against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Key Findings:

  • Gram-positive Bacteria : The compound showed strong activity against S. aureus and methicillin-resistant S. aureus (MRSA), highlighting its potential as an antimicrobial agent against resistant strains .
  • Gram-negative Bacteria : Activity against E. coli was less pronounced, indicating a selective efficacy that may be influenced by the structure of the phenyl ring .
  • Fungi : Moderate effectiveness was observed against C. albicans, suggesting a broader spectrum of action .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely related to its chemical structure. The position of substituents on the phenyl ring plays a critical role in determining biological activity:

Substituent PositionActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
Para (4-position)HighModerateModerate
Meta (3-position)ModerateLowLow
Ortho (2-position)LowLowLow

This table illustrates how different substituent positions can affect the biological activity of chloroacetamides, with para-substituted compounds generally exhibiting superior efficacy .

Study 1: Antimicrobial Efficacy

A comprehensive study conducted in 2021 assessed the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure.

Results:

  • All tested compounds met Lipinski’s rule of five criteria, indicating favorable pharmacokinetic properties.
  • The chloroacetamide derivatives were particularly effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively .

Study 2: Lipophilicity and Membrane Interaction

Research has indicated that the lipophilicity of compounds is crucial for their antimicrobial activity. Compounds with higher lipophilicity tend to penetrate cell membranes more efficiently, leading to enhanced biological effects. This compound's structural characteristics suggest it possesses suitable lipophilic properties for effective membrane interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide

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